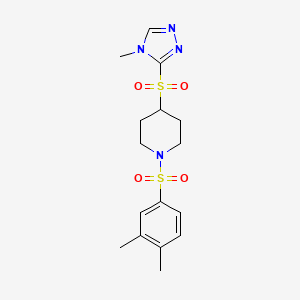

1-((3,4-dimethylphenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S2/c1-12-4-5-15(10-13(12)2)26(23,24)20-8-6-14(7-9-20)25(21,22)16-18-17-11-19(16)3/h4-5,10-11,14H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKYDXMHIURLRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3,4-dimethylphenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known for its ability to inhibit various enzymes, including carbonic anhydrase and urease. These enzymes are crucial in numerous physiological processes and disease states, making them viable targets for therapeutic intervention .

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The presence of the triazole ring is particularly significant due to its established role in antifungal activity .

- Anticancer Activity : Research indicates that derivatives containing sulfonamide groups exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to modulate signaling pathways involved in cancer progression has been noted .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of sulfonamide derivatives, the compound was tested against several cancer cell lines, including HT29 (colon cancer). Results indicated a significant reduction in cell viability at concentrations as low as 0.63 µM, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial effects of similar compounds against common bacterial pathogens such as E. coli and S. aureus. The compound exhibited notable antibacterial properties with an IC50 value of approximately 1.21 µM, indicating a strong potential for development as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their properties, based on the evidence:

*Molecular weight inferred from analogs like 9l (605.77 g/mol) and 7a (590.71 g/mol), adjusted for substituent differences.

Key Comparisons

Substituent Effects on Physicochemical Properties The target compound’s 3,4-dimethylphenyl group enhances lipophilicity compared to the 4-methoxyphenyl group in 9j and 9l. This may improve membrane permeability but reduce aqueous solubility .

Synthetic Routes

- Similar to compounds 9a–9l and 7a–7i, the target compound was likely synthesized via nucleophilic substitution of a piperidine precursor with sulfonyl chlorides, followed by coupling with triazole derivatives. Microwave-assisted methods (Table 2 in ) could enhance reaction efficiency compared to conventional stirring .

Bioactivity Trends

- Analogs with electron-donating groups (e.g., 4-methoxy in 9j) exhibit moderate antioxidant activity in DPPH assays, while bulky or lipophilic groups (e.g., 3,4-dimethylphenyl in 9l) may enhance binding to hydrophobic pockets in target proteins like BSA .

- The dual sulfonyl groups in the target compound may mimic structural motifs in protease inhibitors or kinase-targeting drugs, though specific docking data are unavailable in the evidence .

Q & A

Basic: What are the recommended synthetic routes for 1-((3,4-dimethylphenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine?

Methodological Answer:

The synthesis typically involves sequential sulfonylation of the piperidine scaffold. First, the piperidine core is functionalized with a 3,4-dimethylphenylsulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using dichloromethane as a solvent and a base like triethylamine). The second sulfonylation at the 4-position employs 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride, requiring controlled temperature (0–5°C) to prevent side reactions. Multi-component reactions, as described in sulfamic acid-catalyzed protocols for similar triazole-piperidine systems, may also be adapted by substituting aldehydes and amines with target substituents . Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization.

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

X-ray crystallography is the gold standard for confirming the stereochemistry and conformation of the piperidine ring and sulfonyl linkages. Key parameters include bond lengths (e.g., S–O ≈ 1.43 Å, C–S ≈ 1.76 Å) and dihedral angles between the triazole and phenyl rings. For non-crystalline samples, high-resolution NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) is used. The piperidine chair conformation is inferred from coupling constants (e.g., axial-equatorial protons: J ≈ 10–12 Hz). Mass spectrometry (ESI-TOF) confirms the molecular ion peak and isotopic pattern .

Basic: What preliminary biological assays are used to screen this compound’s activity?

Methodological Answer:

Initial screening involves in vitro assays:

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to positive controls like doxorubicin.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, monitoring substrate conversion (e.g., ATP depletion for kinase activity) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency but may require scavengers (e.g., molecular sieves) to control moisture.

- Catalysis : Lewis acids (e.g., ZnCl₂) or sulfamic acid (0.1 mmol) accelerate multi-step reactions, as seen in analogous triazole syntheses .

- Temperature control : Gradual warming (0°C → room temperature) minimizes byproducts during sulfonyl chloride additions.

- Workflow automation : Flow chemistry setups enable precise stoichiometry control for unstable intermediates.

Advanced: What computational methods elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., CYP450 enzymes or bacterial dihydrofolate reductase). The triazole’s sulfonyl group often shows hydrogen bonding with active-site residues .

- MD simulations : GROMACS or AMBER models assess stability of ligand-receptor complexes over 100-ns trajectories, calculating RMSD and binding free energies (MM-PBSA).

- QSAR models : CoMFA/CoMSIA correlates substituent effects (e.g., methyl groups on phenyl rings) with bioactivity .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Discrepancies (e.g., varying IC₅₀ values) arise from differences in:

- Assay conditions : Standardize pH, temperature, and cell passage numbers.

- Structural analogs : Compare activities of derivatives (e.g., replacing 3,4-dimethylphenyl with 4-methoxyphenyl) to identify critical substituents .

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out nonspecific interactions.

- Data normalization : Express results relative to internal controls (e.g., % inhibition vs. vehicle) .

Advanced: What strategies enhance selectivity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Bioisosteric replacement : Substitute the triazole’s sulfonyl group with phosphonate or carbonyl to modulate electronic effects .

- Positional scanning : Systematically vary substituents on the phenyl ring (e.g., 3-Cl vs. 4-CH₃) and assess impact on potency.

- Prodrug design : Introduce ester or amide moieties to improve membrane permeability, followed by enzymatic cleavage in vivo .

Advanced: How is stability under physiological conditions assessed?

Methodological Answer:

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .

- Plasma stability : Incubate with human plasma (37°C, 24 hours), precipitate proteins with acetonitrile, and quantify parent compound using LC-MS/MS.

- Temperature studies : Store at 40°C/75% RH for 4 weeks (ICH guidelines) to simulate long-term stability .

Advanced: What synergistic effects are observed when combined with other therapeutics?

Methodological Answer:

- Antimicrobial synergy : Checkerboard assays determine fractional inhibitory concentration (FIC) indices with β-lactams or fluconazole. Synergy (FIC ≤ 0.5) often arises from dual targeting (e.g., cell wall + folate pathways) .

- Anticancer combinations : Preclinical models (e.g., xenografts) test efficacy with cisplatin or PARP inhibitors, measuring tumor volume reduction and apoptosis markers (e.g., caspase-3 activation) .

Advanced: How are crystallographic data used to guide derivatization?

Methodological Answer:

- Hirshfeld surface analysis : Identifies key intermolecular interactions (e.g., C–H···O bonds) to predict packing efficiency and solubility .

- Fragment-based design : Overlay X-ray structures with fragment libraries (e.g., Enamine) to prioritize substituents filling hydrophobic pockets.

- Torsion angle adjustments : Modify piperidine chair conformation (via puckering parameters Q₂ and θ) to enhance target complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.